molecular formula C22H26N2O4 B1198603 Tofisoline CAS No. 29726-99-6

Tofisoline

Cat. No.: B1198603
CAS No.: 29726-99-6
M. Wt: 382.5 g/mol
InChI Key: IQLRWLFPGKTMDX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tofisoline typically involves the reaction of 3,4-dimethoxyphenyl compounds with isoquinoline derivatives. The process includes several steps:

    Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors under acidic conditions.

    Substitution Reactions: The introduction of ethyl and methyl groups at specific positions on the isoquinoline ring.

    Methoxylation: The addition of methoxy groups to the phenyl ring, usually achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tofisoline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted isoquinoline derivatives.

Scientific Research Applications

Tofisoline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tofisoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound may interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Tofisoline can be compared with other similar compounds, such as:

    Isoquinoline Derivatives: Compounds like berberine and papaverine, which also have isoquinoline cores.

    Dimethoxyphenyl Compounds: Compounds like apomorphine and mescaline, which contain dimethoxyphenyl groups.

Uniqueness

This compound’s unique combination of structural features and its potential for diverse applications make it a compound of significant interest in various fields of research.

Properties

CAS No.

29726-99-6

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

[1-(3,4-dimethoxyphenyl)-4-ethyl-6,7-dimethoxy-3-methylisoquinolin-2-ium-2-yl]azanide

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)24(23)22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,23H,7H2,1-6H3

InChI Key

IQLRWLFPGKTMDX-UHFFFAOYSA-N

SMILES

CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C

Canonical SMILES

CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C

29726-99-6

Synonyms

4-ethyl-1-(3,4-dimethoxyphenyl)- -6,7-dimethoxy-3-methylisoquinoline-N-imine
tofisoline

Origin of Product

United States

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